
Perchloric acid;4-phenyl-1,3-thiazin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchloric acid;4-phenyl-1,3-thiazin-2-imine is a compound that combines the strong oxidizing properties of perchloric acid with the unique structural features of a thiazine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid;4-phenyl-1,3-thiazin-2-imine typically involves the reaction of 4-phenyl-1,3-thiazin-2-imine with perchloric acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
Perchloric acid;4-phenyl-1,3-thiazin-2-imine undergoes various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can act as a strong oxidizing agent.
Substitution: The thiazine ring can undergo substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring .
Applications De Recherche Scientifique
Perchloric acid;4-phenyl-1,3-thiazin-2-imine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an oxidizing agent.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of perchloric acid;4-phenyl-1,3-thiazin-2-imine involves its ability to act as an oxidizing agent. The perchloric acid component facilitates the transfer of oxygen atoms to other molecules, leading to oxidation reactions. The thiazine ring may interact with specific molecular targets, influencing biological pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-phenyl-1,3-thiazine: Lacks the perchloric acid component, resulting in different chemical properties.
Perchloric acid: A strong oxidizing agent but lacks the structural complexity of the thiazine ring.
Uniqueness
Perchloric acid;4-phenyl-1,3-thiazin-2-imine is unique due to the combination of a strong oxidizing agent with a thiazine derivative.
Propriétés
Numéro CAS |
83239-41-2 |
|---|---|
Formule moléculaire |
C10H9ClN2O4S |
Poids moléculaire |
288.71 g/mol |
Nom IUPAC |
perchloric acid;4-phenyl-1,3-thiazin-2-imine |
InChI |
InChI=1S/C10H8N2S.ClHO4/c11-10-12-9(6-7-13-10)8-4-2-1-3-5-8;2-1(3,4)5/h1-7,11H;(H,2,3,4,5) |
Clé InChI |
KTOWKNUBOAEFDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=N)SC=C2.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





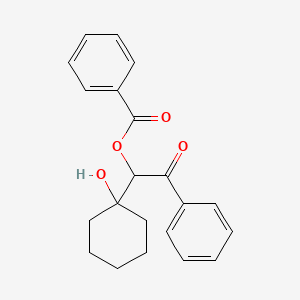
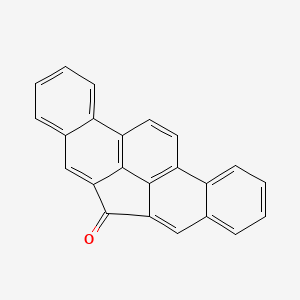
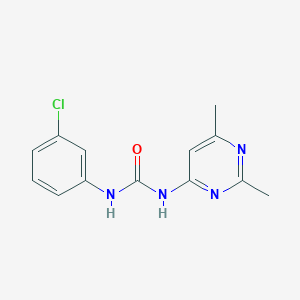

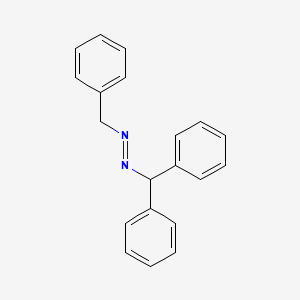

![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)
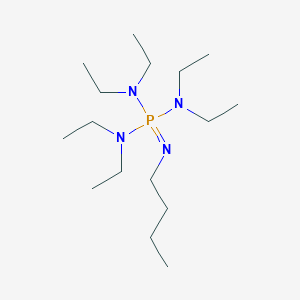
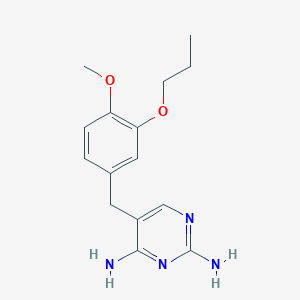
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
